REACTION_CXSMILES
|
[H-].[Na+].C1CCCCC1.[CH3:9][O:10][C:11]1[CH:12]=[C:13]([C:19](=[O:21])[CH3:20])[CH:14]=[CH:15][C:16]=1[O:17][CH3:18].[C:22](O)(=[O:24])[CH3:23]>C(OCC)(=O)C>[CH3:9][O:10][C:11]1[CH:12]=[C:13]([C:19](=[O:21])[CH2:20][C:22](=[O:24])[CH3:23])[CH:14]=[CH:15][C:16]=1[O:17][CH3:18] |f:0.1|
|
Name
|
|
Quantity
|
3.9 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
C1CCCCC1
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1OC)C(C)=O
|
Name
|
|
Quantity
|
16.3 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
C12H14O4
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
for 1 h
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
the whole was extracted with MTB-ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The MTB-ether phase was dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
subjected to rotary evaporation
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed through silica gel (ethyl acetate/heptane 1/6)
|
Type
|
CUSTOM
|
Details
|
The following was obtained
|
Name
|
|
Type
|
|
Smiles
|
COC=1C=C(C=CC1OC)C(CC(C)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |